(5-Chlorothiophen-2-yl)(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S2/c1-19-11-4-2-10(3-5-11)15-17(8-9-20-15)14(18)12-6-7-13(16)21-12/h2-7,15H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNSHDKALAZUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Chlorothiophen-2-yl)(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that thiazolidinone derivatives, including the compound in focus, exhibit a range of biological activities:
- Anticancer Activity : Various studies have demonstrated that thiazolidinones can induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : Certain thiazolidinones exhibit anti-inflammatory properties, which may contribute to their therapeutic potential.
Anticancer Activity
One of the most significant areas of research regarding this compound is its anticancer activity. A study focusing on thiazolidinone derivatives indicated that modifications at specific positions on the thiazolidinone ring could enhance anticancer properties. The presence of electron-donating groups was found to play a crucial role in increasing cytotoxicity against various cancer cell lines, particularly leukemia .
Case Studies
- Cell Line Studies : In vitro studies using human leukemia cell lines showed that compounds similar to this compound exhibited moderate to strong antiproliferative activity. The mechanism involved cell cycle arrest and induction of apoptosis, confirmed through assays such as MTT and Trypan blue .
- Mechanism of Action : The compound's mechanism was elucidated through flow cytometric analysis and DNA fragmentation assays, indicating that it triggers apoptotic pathways in cancer cells. Specifically, compounds with similar structures were shown to activate caspases, leading to programmed cell death .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related molecules, emphasizing substituent effects, synthesis strategies, and inferred biological activities.
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Comparisons
Key Observations :
Thiazolidin vs. Thiazolidinone: The target compound’s thiazolidin ring lacks the ketone oxygen present in thiazolidinone derivatives (e.g., ), which may reduce hydrogen-bonding capacity but enhance lipophilicity .
The 4-methoxyphenyl group, common in analogs like JWH-201, donates electron density via the methoxy group, possibly enhancing membrane permeability .
Heteroaromatic Diversity : Analogs such as BRQ () replace thiophene with fluorophenyl groups, altering electronic properties and steric bulk, which could modulate target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
